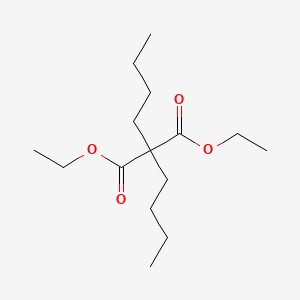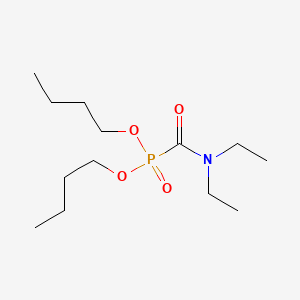
4-苯基哌啶-4-腈
描述
4-Phenylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C13H16N2. It is a derivative of piperidine and is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly opioid analgesics
科学研究应用
4-Phenylpiperidine-4-carbonitrile has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology, it is used to study the interactions of piperidine derivatives with biological targets. In medicine, it is a precursor for the synthesis of opioid analgesics, which are used to manage pain. In industry, it is utilized in the production of various chemical products.
作用机制
Target of Action
4-Phenylpiperidine-4-carbonitrile is a derivative of 4-phenylpiperidine, which is the base structure for a variety of opioids . It is a precursor to the opioid analgesic drug pethidine (meperidine) . Therefore, its primary targets are likely to be opioid receptors, which play a crucial role in pain perception and relief.
生化分析
Biochemical Properties
4-Phenylpiperidine-4-carbonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with monoamine transporters, which are proteins involved in the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. These interactions can influence the levels of these neurotransmitters in the synaptic cleft, thereby affecting neurotransmission and potentially leading to analgesic effects .
Cellular Effects
The effects of 4-Phenylpiperidine-4-carbonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby altering the metabolic pathways of these neurotransmitters . Additionally, 4-Phenylpiperidine-4-carbonitrile can impact cellular metabolism by interacting with enzymes involved in metabolic processes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 4-Phenylpiperidine-4-carbonitrile exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent alterations in biochemical pathways. For example, its interaction with monoamine transporters can inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft . This mechanism is similar to that of certain opioid analgesics, which also interact with neurotransmitter transporters to exert their effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylpiperidine-4-carbonitrile can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Phenylpiperidine-4-carbonitrile can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Phenylpiperidine-4-carbonitrile vary with different dosages in animal models. At low doses, this compound can exert analgesic effects by modulating neurotransmitter levels. At high doses, it can lead to toxic or adverse effects, such as neurotoxicity and alterations in cellular metabolism . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
4-Phenylpiperidine-4-carbonitrile is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters . These interactions can lead to changes in metabolite levels and metabolic flux, thereby influencing the overall metabolic state of the cell .
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenylpiperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with phenylacetonitrile under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-Phenylpiperidine-4-carbonitrile involves large-scale chemical reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
化学反应分析
Types of Reactions: 4-Phenylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for transforming the compound into other useful derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions typically involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed: The major products formed from these reactions include various derivatives of 4-Phenylpiperidine-4-carbonitrile, which can be further modified for specific applications in pharmaceuticals and other industries.
相似化合物的比较
Pethidine (meperidine)
1-Benzyl-4-phenylpiperidine-4-carbonitrile
Other piperidine derivatives
属性
IUPAC Name |
4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVVFIWYIKAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193497 | |
| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40481-13-8 | |
| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040481138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-phenylpiperidine-4-carbonitrile derivatives interact with the σ1 receptor, and what are the downstream effects?
A1: 4-Phenylpiperidine-4-carbonitrile derivatives demonstrate high affinity binding to the σ1 receptor, as evidenced by their nanomolar Ki values []. While the exact downstream effects following binding are not fully elucidated in the provided research, these compounds are suggested as potential positron emission tomography (PET) imaging agents. Successful PET imaging relies on the compound's ability to bind to the target receptor in vivo, allowing for the visualization and quantification of receptor density and distribution. This information is valuable for studying the role of σ1 receptors in both healthy and disease states.
Q2: What is the significance of the fluorine-18 labeling in the development of 4-phenylpiperidine-4-carbonitrile derivatives for σ1 receptor imaging?
A2: The research highlights the synthesis of [(18)F]9, a fluorine-18 labeled 4-phenylpiperidine-4-carbonitrile derivative []. This radiolabeling strategy is crucial for PET imaging. Fluorine-18 is a positron emitter with a relatively short half-life, making it suitable for imaging. Attaching fluorine-18 to the compound allows researchers to track its distribution in vivo using PET. The study demonstrated promising results with [(18)F]9, showing high initial brain uptake and significant blocking by known σ1 receptor ligands, indicating its potential as a PET radiotracer for imaging σ1 receptors.
Q3: How does the structure of 4-phenylpiperidine-4-carbonitrile derivatives influence their selectivity for the σ1 receptor over the σ2 receptor?
A3: The research emphasizes the remarkable selectivity of these compounds for the σ1 receptor over the σ2 receptor []. This selectivity is crucial for developing specific imaging agents. While the exact structural features contributing to this selectivity are not fully detailed, the research suggests that modifications to the 4-phenylpiperidine-4-carbonitrile scaffold can significantly impact receptor subtype selectivity. This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing compound design for specific receptor targeting.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















